
Spectroscopic data of 3,4,5-Tribromoaniline (¹H
NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853 Get Quote

Spectroscopic Profile of 3,4,5-Tribromoaniline: A
Technical Guide
For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

3,4,5-Tribromoaniline (CAS No. 609-16-5), a crucial intermediate in the synthesis of a wide

array of complex organic molecules. This document is intended for researchers, scientists, and

professionals in drug development and materials science, offering detailed spectroscopic data

and experimental protocols to support research and development activities.

Introduction
3,4,5-Tribromoaniline is an aromatic amine whose structure is characterized by a benzene

ring substituted with an amino group and three bromine atoms. This substitution pattern leads

to a high degree of molecular symmetry, which simplifies its spectroscopic signatures.

Understanding the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is fundamental for its

identification, purity assessment, and utilization in synthetic chemistry.

Spectroscopic Data
The following sections present the key spectroscopic data for 3,4,5-Tribromoaniline in a

tabulated format for clarity and ease of comparison.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,4,5-Tribromoaniline is notably simple due to the molecule's C2v

symmetry. This results in chemical equivalence of the two aromatic protons and the two amine

protons.[1]

Proton Type
Chemical Shift

(δ) ppm
Multiplicity Integration Notes

Aromatic C-H (H-

2, H-6)
~6.90 Singlet 2H

The two aromatic

protons are

chemically

equivalent.[1]

Amine N-H ~3.76 Broad Singlet 2H

The broadness is

characteristic of

amine protons

and can be

attributed to

quadrupole

broadening from

the nitrogen

atom and

chemical

exchange.[1]

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of 3,4,5-
Tribromoaniline displays only three distinct signals for the six aromatic carbons.
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Carbon Type
Predicted Chemical Shift (δ)

ppm
Notes

C-1 (C-NH₂) ~145

Carbon atom directly attached

to the electron-donating amino

group.

C-2, C-6 (C-H) ~118
The two equivalent carbons

bearing hydrogen atoms.

C-3, C-4, C-5 (C-Br) ~110

The three equivalent carbons

bonded to the electronegative

bromine atoms.

Note: The chemical shifts are predicted values based on typical substituent effects on aromatic

rings. Experimental values may vary slightly.

Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5-Tribromoaniline exhibits characteristic absorption bands

corresponding to its primary functional groups.
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Vibrational Mode
Frequency Range

(cm⁻¹)
Intensity Notes

N-H Stretch

(asymmetric &

symmetric)

3300 - 3500 Medium

Primary amines

typically show two

bands in this region.

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Characteristic of C-H

bonds on an aromatic

ring.

Aromatic C=C Ring

Stretch
1400 - 1600 Medium to Strong

Multiple bands are

expected in this

region.

C-N Stretch (aromatic) 1250 - 1335 Strong

Indicates the bond

between the aromatic

ring and the nitrogen

atom.

C-Br Stretch < 700 Strong
Appears in the far-

infrared region.

Mass Spectrometry (MS)
The mass spectrum of 3,4,5-Tribromoaniline is distinguished by a characteristic isotopic

pattern due to the presence of three bromine atoms. Natural bromine has two major isotopes,

⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
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Parameter Value / Description

Molecular Weight 329.81 g/mol

Molecular Ion Peak Cluster

A cluster of peaks at m/z corresponding to

[C₆H₄⁷⁹Br₃N]⁺, [C₆H₄⁷⁹Br₂⁸¹BrN]⁺,

[C₆H₄⁷⁹Br⁸¹Br₂N]⁺, and [C₆H₄⁸¹Br₃N]⁺.

Isotopic Pattern

The molecular ion appears as a cluster of four

main peaks (M, M+2, M+4, M+6) with an

approximate intensity ratio of 1:3:3:1.

Major Fragmentation

Loss of a bromine atom (M-79/81) is a common

fragmentation pathway for brominated aromatic

compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3,4,5-Tribromoaniline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

Data Acquisition:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to

obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance

of the ¹³C isotope.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
The thin solid film method is a common and effective technique for obtaining the IR spectrum of

a solid compound like 3,4,5-Tribromoaniline.

Sample Preparation:

Place a small amount (a few milligrams) of 3,4,5-Tribromoaniline into a small vial or test

tube.

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve

the solid completely.

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate

(e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.
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The resulting spectrum should be plotted as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile

organic molecules.

Sample Introduction:

Introduce a small amount of the 3,4,5-Tribromoaniline sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization and Analysis:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a radical cation

(molecular ion, M⁺•).

The molecular ions and any fragment ions formed are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The general workflow for the spectroscopic analysis of 3,4,5-Tribromoaniline can be

visualized as follows:
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Caption: General workflow for the spectroscopic analysis of 3,4,5-Tribromoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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